"synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid"
"synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride from 4-(aminomethyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, including novel hepatitis C virus (HCV) helicase inhibitors.[1][2] The primary method detailed is the Fischer esterification, a well-established acid-catalyzed reaction, utilizing thionyl chloride and methanol.[3][4][5]
Reaction and Mechanism
The synthesis involves the esterification of the carboxylic acid group of 4-(aminomethyl)benzoic acid with methanol.[1][6] In this process, thionyl chloride (SOCl₂) is employed not to form an acyl chloride, but to generate hydrochloric acid (HCl) in situ under anhydrous conditions.[3] The HCl then acts as a catalyst for the esterification reaction.[3][6] The amine functional group is protonated to form the hydrochloride salt, which protects it from side reactions. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[3][7]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis protocol.[1]
| Parameter | Value |
| Reactant | |
| 4-(aminomethyl)benzoic acid | 302 mg (2.00 mmol) |
| Reagents | |
| Methanol | 30 mL |
| Thionyl chloride | 1.16 mL (16.0 mmol) |
| Product | |
| Methyl 4-(aminomethyl)benzoate hydrochloride | 390 mg |
| Yield | 97% |
| Physical Properties | |
| Appearance | Colorless solid / White crystalline powder |
| Melting Point | 234 °C[1] (decomposes) |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.7 g/mol [1] |
| Analytical Data | |
| TLC Rf | 0.22 (Eluent: ethyl acetate/1% diethylmethylamine) |
| ¹H NMR (400 MHz, DMSO-D₆) δ (ppm) | 3.86 (s, 3H), 4.10 (s, 2H), 7.63-7.67 (m, 2H), 7.96-8.01 (m, 2H), 8.61 (br, 3H) |
| FT-IR ν (cm⁻¹) | 2963, 2878, 2573, 1678, 1597, 1578, 1477, 864 |
| HRMS (APCI) m/z | 166.0865 ([M+H]⁺, calculated: 166.0863) |
| HPLC Purity | 99.9% |
Experimental Protocol
This section details the experimental methodology for the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.
Materials:
-
4-(aminomethyl)benzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (2.00 mmol) in methanol (30 mL).[1]
-
Stir the solution at room temperature.
-
Slowly add thionyl chloride (16.0 mmol) dropwise to the stirred solution.[1] An exothermic reaction will occur.
-
Continue stirring the reaction mixture at room temperature overnight.[1]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.[1]
-
The resulting solid is the target product, methyl 4-(aminomethyl)benzoate hydrochloride.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride.
Alternative Considerations
While the thionyl chloride method is efficient, other approaches for Fischer esterification exist. These include using gaseous hydrogen chloride in methanol or other strong acids like sulfuric acid or p-toluenesulfonic acid.[4][5][8] A patent describes a process for preparing the free ester, methyl 4-(aminomethyl)benzoate, by esterification with methanol in the presence of hydrochloric acid, followed by a specific work-up procedure involving pH adjustment and extraction, achieving yields of 88-89%.[6] This method avoids the isolation of the hydrochloride salt.[6] The choice of method may depend on the desired final product (free base or hydrochloride salt), scale, and available resources. For instance, generating methanolic HCl by adding acetyl chloride to methanol is another reported alternative to using thionyl chloride.[9]
References
- 1. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]
- 2. Methyl 4-(aminomethyl)benzoate 97 6232-11-7 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
